2-Bromonicotinic acid
Overview
Description
2-Bromonicotinic acid, also known as 2-Bromo pyridine-3-carboxylic acid or 2-Bromo-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H4BrNO2 . It has an average mass of 202.005 Da and a monoisotopic mass of 200.942535 Da .
Synthesis Analysis
The synthesis of 2-Bromonicotinic acid involves the reaction of copper(II) chloride dihydrate and 2-bromonicotinic acid in water . The title compound, 2-bromoisonicotinic acid (2.01 g, 1 mmol), was added to 10 mL THF and stirred for 10 min under room temperature for 10 min. Then the solution was filtered and let evaporate in air. Many colorless crystals were obtained after 2 days, yield 83.5% (based on 2-bromoisonicotinic acid) .Molecular Structure Analysis
The molecular structure of 2-Bromonicotinic acid is characterized by a distorted square-pyramidal coordination environment, achieved by four carboxylate O atoms in the basal plane and the water molecule in the apical position . The pair of symmetry-related copper(II) ions are connected into a centrosymmetric paddle-wheel dinuclear cluster via four O,O0-bridging 2-bromo-nicotinate ligands in the syn-syn coordination mode .Physical And Chemical Properties Analysis
2-Bromonicotinic acid is a solid at 20°C . It has a molecular weight of 202.01 . Its melting point is 254°C . It is soluble in methanol .Scientific Research Applications
Vibrational Spectra Analysis : The study by Karabacak et al. (2010) examined the Fourier transform infrared and Raman spectra of 2-bromonicotinic acid, contributing to our understanding of its molecular geometry, normal mode wavenumbers, and vibrational assignments using density functional theory (DFT) methods (Karabacak, Cinar, Ermec, & Kurt, 2010).
Metal–Organic Frameworks (MOFs) : Calahorro et al. (2012) synthesized new metal–organic frameworks based on 5-bromonicotinic acid complexes, revealing their potential in H2 purification applications due to their unique photoluminescence properties and antiferromagnetic interactions (Calahorro et al., 2012).
Biological Evaluation of Derivatives : Khan et al. (1999) synthesized quaternary ammonium salts of 5-bromonicotinic acid and evaluated their cytotoxicity, antibacterial, and antifungal activities, providing insights into their potential as biologically active compounds (Khan et al., 1999).
Antibacterial Activity of Derivatives : Wen-hui Li (2009) synthesized and characterized a derivative of 5-bromonicotinic acid, showing its excellent antibacterial activity and providing a basis for further pharmaceutical applications (Wen-hui Li, 2009).
Crystal Structure Investigations : Aakeröy et al. (2001) presented the crystal structures of various solvates of 5-bromonicotinic acid, contributing to the understanding of its hydrogen-bonding behavior and potential in crystal engineering (Aakeröy et al., 2001).
Synthesis of Anthyridine Derivatives : Carboni et al. (1969) explored the synthesis of anthyridine derivatives using 2-bromonicotinic acid, indicating its utility in the synthesis of complex organic compounds (Carboni, Settimo, & Segnini, 1969).
Synthesis of Nicotinic Acid Derivatives : Kumar et al. (2016) developed a one-pot synthesis method for highly substituted nicotinic acid derivatives using a formylation strategy, demonstrating the versatility of 2-bromonicotinic acid in organic synthesis (Kumar et al., 2016).
Biodistribution Studies : Chan et al. (1983) investigated the biodistribution of radioiodinated-5-iodonicotine, synthesized from 5-bromonicotine, showing its rapid accumulation in the brain and adrenal gland in rats, which is significant for medical imaging applications (Chan et al., 1983).
Safety And Hazards
2-Bromonicotinic acid can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .
Future Directions
In terms of future directions, 2-Bromonicotinic acid has potential applications in various fields due to its structural diversity and related possible applications. For instance, copper(II) carboxylates can find applications as biologically active agents, as electrochemical, luminescent and magnetic materials, and in the construction of MOFs .
properties
IUPAC Name |
2-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNKXIFVYQOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283453 | |
Record name | 2-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromonicotinic acid | |
CAS RN |
35905-85-2 | |
Record name | 35905-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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